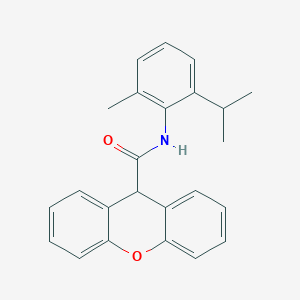![molecular formula C27H25N3O B3544589 3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3544589.png)
3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
Vue d'ensemble
Description
3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as MPQC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPQC belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit a wide range of biological activities, making it a promising candidate for scientific research applications. This compound has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been shown to have antiviral activity against HIV-1, making it a potential candidate for the development of antiviral drugs. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is not fully understood, but it has been shown to interact with DNA and RNA, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV-1.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the replication of HIV-1, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has several advantages for lab experiments, including its high purity and high yield synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-methyl-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of this compound in greater detail, which could lead to the development of more effective anticancer and antiviral drugs. Additionally, the study of the physiological effects of this compound in animal models could provide valuable insights into its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(3-methyl-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c1-20-25(27(31)30-18-16-29(17-19-30)22-12-6-3-7-13-22)23-14-8-9-15-24(23)28-26(20)21-10-4-2-5-11-21/h2-15H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIRMCXSORERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3544512.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544520.png)
![3-(4-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544522.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B3544540.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-ethoxybenzamide](/img/structure/B3544548.png)
![N-[2-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B3544550.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B3544551.png)
![N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B3544553.png)
![N-(3-chloro-2-methylphenyl)-3-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3544565.png)
![isopropyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3544572.png)
![diethyl 3-methyl-5-{[3-(5-methyl-2-furyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3544576.png)

![methyl 4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3544597.png)
![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)